Introduction: The Significance of Alkynols as Synthetic Intermediates
Introduction: The Significance of Alkynols as Synthetic Intermediates
An In-Depth Technical Guide to 5-Heptyn-3-ol: Structure, Properties, and Synthetic Utility
Alkynols, bifunctional molecules containing both a hydroxyl group and a carbon-carbon triple bond, are highly versatile building blocks in modern organic synthesis.[1] Their dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures from a relatively simple precursor. 5-Heptyn-3-ol (CAS No: 19781-82-9), a member of this important class, offers a unique combination of reactivity that makes it a valuable intermediate for researchers in synthetic chemistry and drug development.[2] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic profile, synthetic applications, and safety considerations, tailored for professionals in the scientific community.
Part 1: Molecular Structure and Identification
The structural foundation of 5-Heptyn-3-ol dictates its chemical behavior. It consists of a seven-carbon chain with a hydroxyl group at the third carbon and a carbon-carbon triple bond between the fifth and sixth carbons.
1.1. Chemical Structure
Caption: 2D Chemical Structure of 5-Heptyn-3-ol.
1.2. Nomenclature and Identifiers
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IUPAC Name: hept-5-yn-3-ol[3]
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CAS Number: 19781-82-9[3]
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Molecular Formula: C₇H₁₂O[3]
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SMILES: CCC(CC#CC)O[4]
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InChIKey: VOHBMHAELZLACG-UHFFFAOYSA-N[3]
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting.
2.1. Physicochemical Data
The key physical properties of 5-Heptyn-3-ol are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| Molecular Weight | 112.17 g/mol | [3] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 43 °C at 3 mmHg | |
| Purity | >97.0% (GC) | |
| Monoisotopic Mass | 112.088815002 Da | [3] |
2.2. Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
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Infrared (IR) Spectroscopy: The IR spectrum of 5-Heptyn-3-ol displays characteristic absorption bands that confirm its functional groups. A broad peak around 3300 cm⁻¹ corresponds to the O-H stretching of the alcohol, while a sharp, weaker peak around 2200-2260 cm⁻¹ is indicative of the C≡C triple bond stretching of the internal alkyne.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Key expected signals include a multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), distinct signals for the adjacent methylene protons (C2-H₂ and C4-H₂), and signals for the two terminal methyl groups (C1-H₃ and C7-H₃), with the methyl group adjacent to the alkyne showing a characteristic long-range coupling.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the triple bond (C5 and C6) typically appear in the 70-90 ppm range, while the carbon attached to the hydroxyl group (C3) will be deshielded and appear around 60-70 ppm.[3]
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Mass Spectrometry (MS): In GC-MS analysis, 5-Heptyn-3-ol will exhibit a molecular ion peak (M⁺) at m/z = 112.[3] Common fragmentation patterns would include the loss of water (M-18) from the alcohol and cleavage adjacent to the hydroxyl group.
Part 3: Synthesis, Reactivity, and Applications
The synthetic utility of 5-Heptyn-3-ol stems from the orthogonal reactivity of its two functional groups.
3.1. General Synthetic Approach
A common and effective method for synthesizing secondary alkynols like 5-Heptyn-3-ol is through the nucleophilic addition of an organometallic reagent to an α,β-unsaturated aldehyde or ketone, followed by reaction with an electrophile, or more directly, the addition of an alkynyl Grignard or lithium reagent to an aldehyde. A plausible route is the reaction of propynyllithium (generated from propyne and n-butyllithium) with butanal.
Caption: General synthetic workflow for 5-Heptyn-3-ol.
3.2. Chemical Reactivity
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Reactions of the Hydroxyl Group: The alcohol moiety can undergo standard transformations, such as oxidation to the corresponding ketone (5-heptyn-3-one) using reagents like PCC or Swern oxidation, or esterification with acyl chlorides or carboxylic acids to form esters.
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Reactions of the Alkyne Group: The internal alkyne is a hub of reactivity. It can be selectively reduced to the corresponding (Z)-alkene using Lindlar's catalyst or to the (E)-alkene via a dissolving metal reduction. Complete hydrogenation over a catalyst like palladium on carbon (Pd/C) yields 3-heptanol.
3.3. Role in Drug Development and Organic Synthesis
While specific applications of 5-Heptyn-3-ol in marketed drugs are not prominently documented, its value lies in its role as a versatile intermediate.[1] In drug discovery, intermediates are crucial for systematically modifying lead compounds to improve efficacy, selectivity, and pharmacokinetic properties.[]
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Scaffold for Complex Molecules: The dual functionality allows for sequential or one-pot reactions to build molecular complexity rapidly. For example, the hydroxyl group can be used as a handle to attach the molecule to a solid support for combinatorial synthesis, while the alkyne can participate in powerful C-C bond-forming reactions like Sonogashira or Glaser coupling.
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Synthesis of Heterocycles: Alkynols are common precursors for the synthesis of various heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[7] For instance, intramolecular cyclization reactions can lead to the formation of furans or other oxygen-containing rings.
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Fragment-Based Drug Design: As a small, functionalized molecule, 5-Heptyn-3-ol can serve as a fragment for screening against biological targets. The alkyne group can also be used in "click chemistry" reactions to link fragments together.
Part 4: Safety, Handling, and Experimental Protocols
Proper handling and safety protocols are paramount when working with any chemical reagent.
4.1. Hazard Identification and Safety Precautions
According to GHS classifications, 5-Heptyn-3-ol is considered a hazardous substance.[3]
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Hazards:
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Precautions:
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P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[3]
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P280: Wear protective gloves, eye protection, and face protection.[2]
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P302+P352 & P305+P351+P338: In case of skin or eye contact, rinse thoroughly with water.[3]
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P210: Keep away from heat, sparks, open flames, and hot surfaces.[2]
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P403+P235: Store in a well-ventilated place. Keep cool.[2]
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4.2. Example Experimental Protocol: Oxidation to 5-Heptyn-3-one
This protocol describes a standard laboratory procedure for the oxidation of the secondary alcohol to a ketone using pyridinium chlorochromate (PCC).
Objective: To synthesize 5-heptyn-3-one from 5-Heptyn-3-ol.
Materials:
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5-Heptyn-3-ol (1.0 eq)
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Pyridinium chlorochromate (PCC) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Silica gel
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Round-bottom flask, magnetic stirrer, condenser
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Standard glassware for workup and purification
Procedure:
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To a stirred suspension of PCC (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add a solution of 5-Heptyn-3-ol (1.0 eq) in anhydrous DCM dropwise at room temperature.
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Stir the resulting dark mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
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Pass the mixture through a short plug of silica gel to filter off the chromium salts, washing the plug with additional diethyl ether.
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Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
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Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-heptyn-3-one.
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Characterize the final product using NMR and IR spectroscopy to confirm its structure and purity.
Conclusion
5-Heptyn-3-ol is a valuable and versatile chemical intermediate characterized by the presence of both hydroxyl and internal alkyne functional groups. This bifunctionality provides a rich platform for a multitude of chemical transformations, making it an important building block for constructing more complex organic molecules. Its well-defined spectroscopic properties allow for straightforward characterization, and established synthetic protocols enable its conversion into a wide array of derivatives. For researchers and scientists in organic synthesis and medicinal chemistry, a comprehensive understanding of the properties, reactivity, and safe handling of 5-Heptyn-3-ol is essential for leveraging its full synthetic potential.
References
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PubChemLite (n.d.). 5-heptyn-3-ol (C7H12O). Retrieved from [Link].
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ChemSynthesis (2025). (5E)-5-hepten-3-ol. Retrieved from [Link]. Note: This reference is for a related compound but provides context on similar structures.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 53924213, Hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.
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Angene Chemical (2025). Safety Data Sheet. Retrieved from [Link]. Note: This is a generic SDS link, specific SDS for the compound should be consulted.
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ChemComplete (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link].
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Pharmaceutical Technology (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link].
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ChemComplete (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link].
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Scribd (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. Retrieved from [Link].
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The Organic Chemistry Tutor (2021, May 22). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra [Video]. YouTube. Retrieved from [Link].
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The Organic Chemistry Tutor (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] [Video]. YouTube. Retrieved from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12414385, (Z)-hept-5-en-3-ol. Retrieved from [Link]. Note: This reference is for a related compound.
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Cheméo (n.d.). Chemical Properties of 1-Heptyn-3-ol (CAS 7383-19-9). Retrieved from [Link]. Note: This is for an isomeric compound.
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PubMed (2013). [Application of methyl in drug design]. Retrieved from [Link].
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MDPI (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link].
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ResearchGate (2025). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Retrieved from [Link].
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Chemistry 112 (n.d.). ORGANIC CHEMISTRY WORKSHEET ON NOMENCLATURE. Retrieved from [Link].
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